2-Methoxyphenylboronic acid

Overview

Description

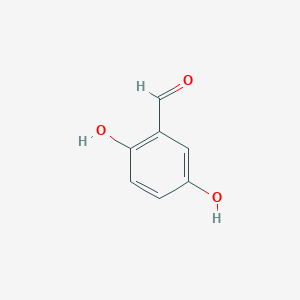

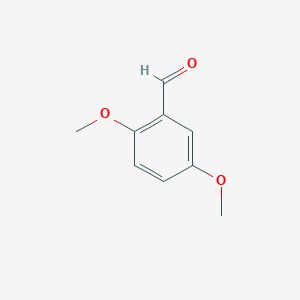

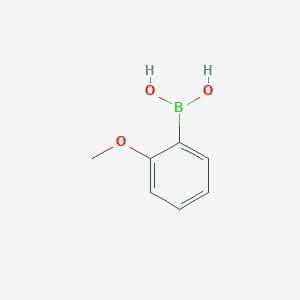

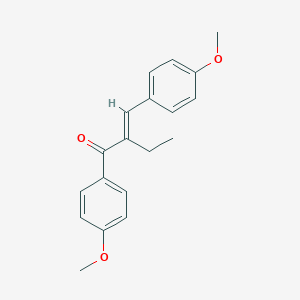

2-Methoxyphenylboronic acid, also known as (2-Methoxyphenyl)boric acid, is an organoboron compound with the molecular formula CH₃OC₆H₄B(OH)₂. This compound is a derivative of phenylboronic acid, where a methoxy group is substituted at the ortho position of the phenyl ring. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds efficiently .

Scientific Research Applications

2-Methoxyphenylboronic acid has a wide range of applications in scientific research:

Chemistry: It is extensively used in the synthesis of complex organic molecules through cross-coupling reactions.

Biology: The compound is used in the development of boron-containing drugs and as a tool for studying boron metabolism in plants.

Mechanism of Action

The mechanism of action of 2-methoxyphenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

Transmetalation: The aryl group from the boronic acid is transferred to the palladium complex.

Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.

This mechanism ensures efficient formation of carbon-carbon bonds, making the compound valuable in synthetic chemistry .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

It is known that boronic acids, including 2-Methoxyphenylboronic acid, play a crucial role in biochemical reactions, particularly in the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound with an organic halide, catalyzed by a palladium complex .

Cellular Effects

A study has shown that halogenated phenylboronic acids, which are structurally similar to this compound, exhibit antibacterial and antibiofilm activity against certain bacterial species .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role in the Suzuki–Miyaura cross-coupling reaction . In this reaction, the boronic acid acts as a nucleophile, transferring an organic group to a palladium complex .

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal conditions .

Metabolic Pathways

Boronic acids are known to be involved in various biochemical reactions, including the Suzuki–Miyaura cross-coupling reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxyphenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 2-methoxyphenylmagnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions typically involve:

Reagents: 2-methoxyphenylmagnesium bromide, trimethyl borate

Solvent: Anhydrous ether

Temperature: Room temperature

Hydrolysis: Acidic work-up with hydrochloric acid

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Grignard reactions, followed by purification through recrystallization. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .

Chemical Reactions Analysis

2-Methoxyphenylboronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl halides in the presence of a palladium catalyst and a base. The major product is a biaryl compound.

Oxidation: The compound can be oxidized to form 2-methoxybenzoic acid using oxidizing agents like hydrogen peroxide.

Substitution: It can undergo electrophilic aromatic substitution reactions, where the methoxy group directs the incoming electrophile to the ortho and para positions.

Common Reagents and Conditions:

Catalysts: Palladium complexes for coupling reactions

Bases: Potassium carbonate, sodium hydroxide

Solvents: Tetrahydrofuran, ethanol

Temperature: Typically between 50-100°C

Major Products:

Biaryl Compounds: From Suzuki-Miyaura coupling

2-Methoxybenzoic Acid: From oxidation reactions

Comparison with Similar Compounds

2-Methoxyphenylboronic acid can be compared with other boronic acids, such as:

Phenylboronic Acid: Lacks the methoxy group, making it less electron-rich and less reactive in certain coupling reactions.

4-Methoxyphenylboronic Acid: The methoxy group is at the para position, which affects the electronic properties and reactivity differently.

2-Fluorophenylboronic Acid: The fluorine substituent provides different steric and electronic effects compared to the methoxy group.

The unique positioning of the methoxy group in this compound enhances its reactivity and selectivity in various chemical reactions .

properties

IUPAC Name |

(2-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO3/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROEQGIFOWRQYHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370057 | |

| Record name | 2-Methoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5720-06-9 | |

| Record name | 2-Methoxyphenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5720-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary use of 2-Methoxyphenylboronic acid in organic synthesis?

A: this compound serves as a crucial building block in Suzuki-Miyaura coupling reactions. [, , , ] This palladium-catalyzed reaction enables the formation of carbon-carbon bonds between this compound and various organic halides, providing a versatile route to synthesize complex molecules. For example, it plays a key role in synthesizing substituted Benzo[c]chromen-6-ones through a Suzuki coupling and lactonization sequence. []

Q2: Are there any studies exploring the biological activity of compounds derived from this compound?

A: Yes, derivatives of this compound, particularly halogenated analogs, have shown promising antibacterial and antibiofilm properties. For instance, 3,5-diiodo-2-methoxyphenylboronic acid (DIMPBA) displayed potent activity against Vibrio parahaemolyticus and Vibrio harveyi, inhibiting both planktonic growth and biofilm formation. [] These findings suggest potential applications for these compounds in addressing challenges related to bacterial infections, particularly in aquaculture and food safety.

Q3: What are the advantages of using ionic liquids in Suzuki coupling reactions involving this compound?

A: Research indicates that incorporating ionic liquids, such as [BMIM][PF6], can significantly accelerate Suzuki coupling reactions involving this compound. [] Moreover, employing Lewis acidic ionic liquids like [BMIM][Al2Cl7] or [TMAH][Al2Cl7] allows for a one-pot synthesis of benzo[c]chromen-6-ones, streamlining what would traditionally be a multi-step process. [] This highlights the potential of ionic liquids to improve reaction efficiency and simplify synthetic procedures.

Q4: Is there any structural information available for this compound or its derivatives?

A: Yes, X-ray crystallographic analysis of 2-(2-Hydroxyphenyl)-1-azaazulene, a derivative of this compound, revealed a planar ring system stabilized by an intramolecular hydrogen bond between the phenolic hydrogen atom and the nitrogen atom of the azaazulenyl ring. [] This information provides valuable insights into the molecular geometry and potential intermolecular interactions of this class of compounds.

Q5: What analytical techniques are commonly employed to characterize this compound and its derivatives?

A: Common analytical techniques used for characterizing this compound and its derivatives include nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy. [] For instance, the structure of 5-Fluoro-2-methoxyphenylboronic acid, synthesized from this compound, was confirmed using 1H NMR and IR. [] These techniques help to elucidate the structure and purity of the synthesized compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1'S,2S)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135703.png)

![Naphtho[2,3-e]pyrene](/img/structure/B135717.png)

![7H-Benzo[c]fluorene](/img/structure/B135719.png)